3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chlorophenol as the primary starting material.
Formation of Intermediate: The phenol group is protected, and the bromine and chlorine atoms are introduced through halogenation reactions.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated compound.
Substitution: Formation of a compound with new functional groups replacing the halogens.
Scientific Research Applications
3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chlorophenyl)amino phenyl acetic acid
- 3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid
- 3-Amino-3-(2-bromo-6-chlorophenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrClNO3 |
---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
3-(2-bromo-6-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13BrClNO3/c1-14(17-2)10(16)6-9(15)11-7(12)4-3-5-8(11)13/h3-5,9,15H,6H2,1-2H3 |
InChI Key |
YHUJRPDQBOUUOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=CC=C1Br)Cl)O)OC |
Origin of Product |
United States |
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